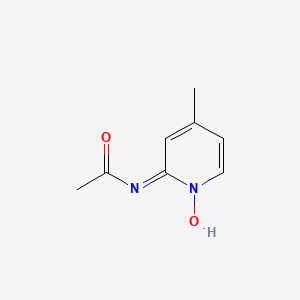
2-Acetamido-4-methylpyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1-oxido-2-pyridinyl)acetamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . This compound is known for its unique structure, which includes a pyridine ring with a methyl group and an acetamide group attached to it. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1-oxido-2-pyridinyl)acetamide typically involves the oxidation of 2-acylpyridines. One common method is the oxidation of 2-acylpyridines using m-chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(4-methyl-1-oxido-2-pyridinyl)acetamide are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of reagents like MCPBA make it feasible for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in dichloromethane (CH2Cl2) at 0°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetamides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-methyl-1-oxido-2-pyridinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(4-methyl-1-oxido-2-pyridinyl)acetamide can be compared with other similar compounds, such as:
N-(4-methyl-2-pyridinyl)acetamide: Lacks the oxido group, which may affect its reactivity and biological activity.
N-(4-methyl-1-oxido-2-pyridinyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may influence its chemical properties and applications.
The uniqueness of N-(4-methyl-1-oxido-2-pyridinyl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N-(1-hydroxy-4-methylpyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-10(12)8(5-6)9-7(2)11/h3-5,12H,1-2H3 |
Clave InChI |
JFORVNMRAQIPTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=O)C)N(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
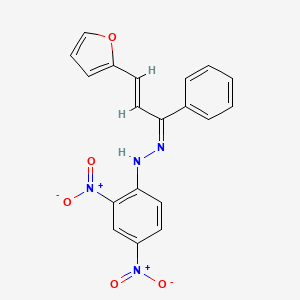
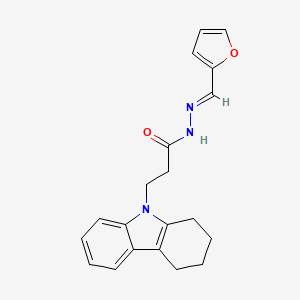

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)
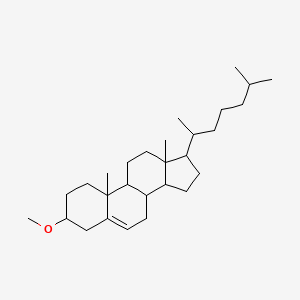
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
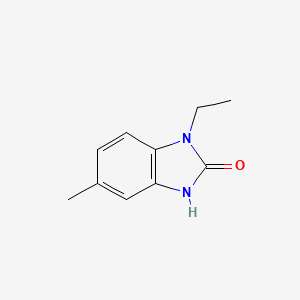
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
